molecular formula C27H24N2O3 B14099472 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B14099472
M. Wt: 424.5 g/mol
InChI Key: AUNVSXWIBMAZNK-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety and a xanthene carboxamide group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

    Introduction of the Xanthene Group: The xanthene moiety can be introduced via a Friedel-Crafts alkylation reaction, where a xanthene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the xanthene carboxamide through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Sodium borohydride, methanol, room temperature.

    Substitution: Alkyl halides, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), elevated temperature.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of fluorescent dyes and sensors due to the xanthene moiety’s fluorescent properties.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The xanthene moiety contributes to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide: can be compared with other quinoline derivatives such as:

Uniqueness

    N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide: is unique due to the combination of the quinoline and xanthene moieties, which imparts both biological activity and fluorescent properties. This dual functionality makes it a valuable compound for research in both medicinal chemistry and materials science.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16-11-12-17(2)25-21(16)15-18(26(30)29-25)13-14-28-27(31)24-19-7-3-5-9-22(19)32-23-10-6-4-8-20(23)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

AUNVSXWIBMAZNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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